N-(3-bromophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(3-bromophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a bromophenyl group, and a fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: This step involves the reaction of the piperidine ring with a carboxylic acid derivative under conditions that facilitate amide bond formation.
Sulfonylation: The fluorophenylsulfonyl group is introduced via a sulfonylation reaction, typically using a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.
Reduction: Reduction reactions can target the carboxamide group or the sulfonyl group.
Substitution: The bromophenyl and fluorophenyl groups can participate in substitution reactions, where the bromine or fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic or electrophilic reagents, depending on the nature of the substitution reaction.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine ring or phenyl groups.
Reduction: Reduced forms of the carboxamide or sulfonyl groups.
Substitution: New compounds with different substituents replacing the bromine or fluorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(3-bromophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
- N-(3-bromophenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide
- N-(3-bromophenyl)-1-((4-methylphenyl)sulfonyl)piperidine-4-carboxamide
Uniqueness
N-(3-bromophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is unique due to the specific combination of substituents on the piperidine ring
Properties
IUPAC Name |
N-(3-bromophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O3S/c19-14-2-1-3-16(12-14)21-18(23)13-8-10-22(11-9-13)26(24,25)17-6-4-15(20)5-7-17/h1-7,12-13H,8-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTUJZGSDXSRPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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